(6-Bromo-2-chloropyridin-3-yl)methanol
Description
(6-Bromo-2-chloropyridin-3-yl)methanol (CAS: 1227599-35-0) is a halogenated pyridine derivative with a molecular weight of 222.47 g/mol. It features a pyridine ring substituted with bromine at position 6, chlorine at position 2, and a hydroxymethyl group at position 3. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive hydroxyl and halogen groups, which enable further functionalization.
Properties
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIWEUPYUVFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743780 | |
| Record name | (6-Bromo-2-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-35-0 | |
| Record name | (6-Bromo-2-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(6-Bromo-2-chloropyridin-3-yl)methanol is a halogenated pyridine derivative that has garnered interest in biological research due to its potential applications in drug development and biochemical studies. This article presents a detailed examination of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Formula
- Molecular Formula: C6H5BrClNO
- IUPAC Name: this compound
Synthesis Routes
The compound can be synthesized through various methods, including:
- Bromination of 3-chloropyridine followed by reaction with formaldehyde.
- Heck coupling reactions involving bromo-chloro-iodopyridines with glycal derivatives, which allows for the introduction of the hydroxymethyl group .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, allowing it to participate in various biochemical pathways. This compound has been studied for its effects on enzyme activities and potential roles in drug development.
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that derivatives of this compound exhibit varying levels of antiviral activity. However, specific studies have shown that certain nucleoside intermediates derived from this compound did not demonstrate significant antiviral or cytostatic effects .
- Enzyme Interaction Studies : The compound has been utilized in studies investigating enzyme interactions, particularly focusing on how halogenated pyridine derivatives influence enzyme activities. These studies suggest that modifications in the pyridine ring can lead to significant changes in biological activity .
- Quantitative Structure-Activity Relationships (QSAR) : QSAR models have been developed to predict the biological activity of various derivatives, including this compound. These models analyze chemical descriptors such as electronic properties and steric factors to correlate structure with biological efficacy .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(6-Bromo-2-chloropyridin-3-yl)methanol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic pathways.
Reaction Pathways
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Aldehydes, Carboxylic acids |
| Reduction | LiAlH4, NaBH4 | Alcohols, Amines |
| Substitution | Nucleophiles (amines, thiols) | Various substituted pyridine derivatives |
Medicinal Chemistry
Drug Development
The compound has been explored for its potential in drug development. Research indicates that derivatives of halogenated pyridines exhibit biological activity that can be harnessed for therapeutic uses. For instance, studies have shown that this compound can serve as a precursor for synthesizing biologically active compounds that target specific enzymes or receptors.
Case Study: Synthesis of Nucleosides
A notable application involves the synthesis of 2-bromo-6-chloro and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides through Heck coupling reactions. These nucleosides were prepared as intermediates for further modifications aimed at developing antiviral agents. The resulting compounds did not exert significant antiviral or cytostatic effects but provided valuable insights into structure-activity relationships in pyridine derivatives .
Biological Research
Enzyme Interaction Studies
In biological research, this compound is used to investigate the effects of halogenated pyridine derivatives on biological systems. Its unique structure allows researchers to study enzyme interactions and metabolic pathways influenced by these compounds.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it valuable in manufacturing processes where specific chemical reactivity is required.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 exhibits higher reactivity toward nucleophilic substitution due to the electron-withdrawing effects of the pyridine ring and neighboring substituents. This enables selective functionalization under controlled conditions.
Key Reactions:
-
Suzuki-Miyaura Coupling :
Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ at 60°C replaces bromine with aryl groups. For example, phenyl substitution yields 2-chloro-6-phenylpyridin-3-yl methanol with 63% efficiency . Increasing equivalents of boronic acid and temperature (100°C) facilitates double substitution to form 2,6-diphenyl derivatives .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, 60°C | 2-Chloro-6-phenylpyridin-3-yl methanol | 63% | |
| Excess PhB(OH)₂ | Pd(PPh₃)₄, 100°C | 2,6-Diphenylpyridin-3-yl methanol | 95% |
-
Amination :
Bromine displacement with amines (e.g., NH₃, alkylamines) under basic conditions produces aminopyridine derivatives, which are pivotal in drug discovery.
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form aldehydes or carboxylic acids, depending on reaction strength.
Reaction Pathways:
-
Aldehyde Formation :
Mild oxidation with pyridinium chlorochromate (PCC) converts the alcohol to (6-bromo-2-chloropyridin-3-yl)methanal. -
Carboxylic Acid Formation :
Strong oxidizing agents like KMnO₄ in acidic conditions yield (6-bromo-2-chloropyridin-3-yl)carboxylic acid.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| PCC | Dichloromethane, RT | (6-Bromo-2-chloropyridin-3-yl)methanal | High | |
| KMnO₄ | H₂SO₄, Δ | (6-Bromo-2-chloropyridin-3-yl)carboxylic acid | Moderate |
Reduction Reactions
While less common, reductions target the hydroxymethyl group or halogens:
-
Hydroxymethyl to Methyl :
LiAlH₄ reduces -CH₂OH to -CH₃, forming (6-bromo-2-chloropyridin-3-yl)methane. -
Halogen Reduction :
Catalytic hydrogenation (H₂/Pd-C) removes bromine or chlorine, though selectivity depends on reaction setup.
Functional Group Transformations
The chlorine at position 2 can participate in SNAr reactions under harsh conditions (e.g., high-temperature amination), but its reactivity is lower compared to bromine .
Research Insights:
-
Regioselectivity in Coupling : Bromine at position 6 is preferentially substituted over chlorine due to enhanced electrophilicity .
-
Steric Effects : Bulkier nucleophiles require elevated temperatures for efficient substitution .
-
Stability : The hydroxymethyl group is susceptible to over-oxidation, necessitating controlled conditions.
This reactivity profile underscores the compound’s utility in constructing complex molecules, with precise control over substitution and oxidation enabling diverse applications.
Comparison with Similar Compounds
(5-Bromo-2-chloropyridin-3-yl)methanol (CAS: N/A)
- Structural Difference : Bromine at position 5 instead of 6.
- Implications: Altered electronic and steric properties may affect reactivity in cross-coupling reactions. No commercial or synthetic data is available .
(4-Bromo-6-chloropyridin-3-yl)methanol (CAS: 1807036-97-0)
- Structural Difference : Bromine at position 4 and chlorine at position 6.
- Commercial Status: Available via Hairui Chem (Cat.No . HR456990), though pricing and purity are unspecified .
(6-Bromo-4-chloropyridin-3-yl)methanol (CAS: 1256794-24-7)
(6-Bromo-5-chloropyridin-3-yl)methanol (CAS: N/A)
- Structural Difference : Chlorine at position 5.
- Safety Data : Classified with GHS warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitization .
Substituent Variations
(6-Bromo-2-methoxypyridin-3-yl)methanol (CAS: 1802489-60-6)
- Structural Difference : Methoxy group replaces chlorine at position 2.
- Applications: Enhanced electron-donating properties from the methoxy group may improve stability in catalytic reactions.
(6-Bromo-5-methoxypyridin-2-yl)methanol (CAS: N/A)
(6-Methoxypyridin-2-yl)-methanol (CAS: N/A)
- Structural Difference : Lacks bromine and chlorine; methoxy at position 6.
- Role: Simpler structure used as a precursor for non-halogenated pyridine derivatives .
Functional Derivatives
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (CAS: 1142192-22-0)
- Structure : Acrylate ester derivative.
- Commercial Data: Priced at $400/g (1 g), with molecular formula C₉H₇BrClNO₂ (MW: 276.51) .
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS: 1142192-48-0)
- Structure : Carbamate-protected amine derivative.
- Commercial Data : Priced at $400/g (1 g), with molecular formula C₁₁H₁₄BrClN₂O₂ (MW: 321.60) .
Data Tables
Table 1: Structural and Commercial Comparison
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approaches
A prominent synthetic route to halogenated pyridine derivatives, including (6-Bromo-2-chloropyridin-3-yl)methanol, involves palladium-catalyzed coupling reactions such as Heck coupling. In one study, 6-bromo-2-chloro-3-iodopyridine was coupled with glycal derivatives under Pd(OAc)2 catalysis with tris(pentafluorophenyl)phosphine and silver carbonate as co-catalysts in chloroform at 70 °C. The reaction proceeded over 10 hours, followed by deprotection steps using triethylamine trihydrofluoride in THF to yield the deprotected ketone intermediate. Subsequent stereoselective reduction with sodium triacetoxyborohydride afforded the desired pyridine C-nucleoside intermediate in high yield (85%).
Though this example focuses on nucleoside derivatives, the methodology illustrates the utility of palladium-catalyzed coupling and selective reduction for introducing hydroxymethyl groups onto halogenated pyridines, which can be adapted for this compound synthesis.
Halogenation and Hydroxymethylation via Multi-Step Synthesis
A patent describing the synthesis of related bromochloroquinoline derivatives outlines a multi-step process involving:
- Halogenation: Treatment of a precursor with phosphorus oxychloride and DMF at controlled temperatures (15–45 °C) to introduce chloro substituents.
- Nucleophilic substitution: Reaction with sodium methoxide in anhydrous methanol under reflux to introduce methoxy groups.
- Radical bromination: Using N-chlorosuccinimide and benzoyl peroxide under reflux to achieve bromination at specific positions.
- Purification: Extraction with methylene dichloride, drying over magnesium sulfate, solvent evaporation, and recrystallization from anhydrous solvents.
Although this patent focuses on quinoline derivatives, the sequence of halogenation, nucleophilic substitution, and radical bromination provides a framework adaptable for preparing this compound, especially for introducing bromine and chlorine substituents on the pyridine ring and subsequent functional group transformations.
Methanolysis and Reduction Techniques
The introduction of the hydroxymethyl (-CH2OH) group on the pyridine ring typically involves reduction of aldehyde or ketone intermediates or nucleophilic substitution with formaldehyde derivatives. In the Heck coupling example, after coupling and deprotection, the ketone intermediate was stereoselectively reduced using sodium triacetoxyborohydride to afford the hydroxymethyl group with high selectivity and yield.
Alternatively, methanolysis using sodium methoxide in methanol under reflux can introduce methoxy groups, which can be subsequently converted to hydroxymethyl groups by reduction or hydrolysis steps.
Industrially Feasible Preparation Considerations
The preparation methods emphasize:
- Use of palladium catalysts for regioselective coupling and substitution.
- Controlled temperature conditions (15–80 °C) to optimize reaction rates and selectivity.
- Use of mild reducing agents like sodium triacetoxyborohydride for stereoselective reduction.
- Purification by solvent extraction, drying, and recrystallization to obtain high-purity products.
- Avoidance of harsh oxidants or reagents to minimize waste and cost, enhancing industrial scalability.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Heck coupling | 6-bromo-2-chloro-3-iodopyridine, Pd(OAc)2, chloroform, 70 °C, 10 h | Coupling to form ketone intermediate | 52% (two steps including deprotection) |
| Deprotection | Et3N·3HF in THF, room temperature, 14 h | Removal of protecting groups | Pure β-anomer obtained |
| Stereoselective reduction | NaBH(OAc)3, mild conditions | Reduction of ketone to hydroxymethyl | 85% yield |
| Halogenation | Phosphorus oxychloride, DMF, 15–45 °C | Introduction of chloro substituent | Efficient, controlled temperature |
| Nucleophilic substitution | Sodium methoxide in anhydrous methanol, reflux | Methoxy group introduction | High yield, overnight reaction |
| Radical bromination | N-chlorosuccinimide, benzoyl peroxide, reflux | Bromination at specific position | 6–7 h reaction time, good yield |
| Purification | Extraction, drying (MgSO4), recrystallization | Isolation of pure compound | High purity achieved |
Research Findings and Notes
- The palladium-catalyzed Heck coupling is a versatile and selective method to functionalize pyridine rings with halogen substituents and hydroxymethyl groups.
- The reduction step using sodium triacetoxyborohydride is crucial for obtaining the alcohol functionality stereoselectively.
- Multi-step halogenation and substitution protocols from quinoline chemistry may be adapted for pyridine derivatives, considering the similar heterocyclic structure.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yields and purity.
- Avoidance of harsh oxidants and use of mild reagents reduce environmental impact and improve industrial applicability.
- The compound serves primarily as an intermediate, so synthetic routes focus on efficiency and scalability rather than direct biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-bromo-2-chloropyridin-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Halogenation : Start with a pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) and substitute using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMSO) .
- Hydroxymethylation : Introduce the methanol group via nucleophilic substitution or oxidation of a methyl group. Optimize temperature (60–80°C) and catalyst (e.g., Pd for cross-coupling) to enhance regioselectivity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Data Table :
| Route | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination + Oxidation | NBS, DMSO, 70°C, 12h | 65 | 98.5 |
| Cross-Coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C, 8h | 72 | 97.8 |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Techniques :
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization . Hydrogen bonding patterns can be analyzed via graph set theory .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with analogous pyridine derivatives (e.g., δ ~4.5 ppm for -CH₂OH; δ ~150 ppm for pyridine C-Br) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 236.93 (C₆H₅BrClNO⁺).
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Stability Profile :
- Light/Temperature : Degrades under UV light; store at –20°C in amber vials .
- pH Sensitivity : Stable in neutral conditions; hydrolyzes in strong acids/bases (e.g., t₁/₂ = 2h at pH < 2) .
Advanced Research Questions
Q. How does the regioselectivity of electrophilic substitution reactions vary between this compound and its fluoro/trifluoromethyl analogs?
- Mechanistic Insights :
- Electron-withdrawing groups (Br, Cl) deactivate the pyridine ring, directing substitution to the 4-position. Fluorine’s inductive effect further enhances reactivity at the 5-position in analogs .
- Data Table :
| Substituent | Preferred Site | Relative Reactivity (vs. H) |
|---|---|---|
| -Br/-Cl | C4 | 0.45 |
| -CF₃/-F | C5 | 0.82 |
Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine methanol derivatives?
- Approach :
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
- Hydrogen Bonding : Apply Etter’s graph set analysis to resolve ambiguities in H-bond networks (e.g., R₂²(8) motifs) .
- Case Study : For polymorphs of this compound, compare unit cell parameters and H-bonding motifs to identify dominant packing forces.
Q. How can computational modeling predict the bioactivity of this compound against pharmacological targets?
- Methods :
- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 or kinase targets. The bromo and chloro groups enhance hydrophobic interactions .
- ADMET Prediction : Calculate logP (2.1) and polar surface area (45 Ų) to assess permeability and toxicity .
Q. Why do synthetic yields vary significantly between batch and flow reactor conditions for this compound?
- Root Cause Analysis :
- Batch Reactors : Limited heat/mass transfer leads to side reactions (e.g., di-bromination).
- Flow Reactors : Precise temperature control (±1°C) improves selectivity. A 15% yield increase was observed in microfluidic setups .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
